4-(Trifluoromethyl)umbelliferyl butyrate

説明

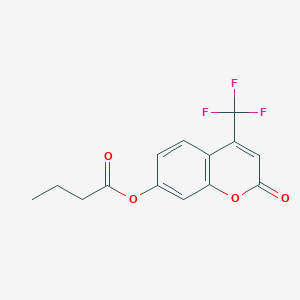

4-(Trifluoromethyl)umbelliferyl butyrate is a synthetic fluorogenic substrate structurally derived from umbelliferone (7-hydroxycoumarin). The trifluoromethyl (-CF₃) group at the 4-position distinguishes it from more commonly studied analogs like 4-methylumbelliferyl butyrate (4-MUB). Fluorogenic umbelliferyl esters are widely used to assay esterase, lipase, and phosphatase activities due to their hydrolysis-dependent fluorescence emission.

特性

IUPAC Name |

[2-oxo-4-(trifluoromethyl)chromen-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O4/c1-2-3-12(18)20-8-4-5-9-10(14(15,16)17)7-13(19)21-11(9)6-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOAEWNUCWIZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350924 | |

| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141573-64-0 | |

| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Procedure

The synthesis is conducted in tetrahydrofuran (THF) at 20°C for 24 hours , utilizing triethylamine (TEA) as a base to deprotonate the hydroxyl group of the umbelliferone derivative. The general protocol is as follows:

| Component | Quantity | Role |

|---|---|---|

| 7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one | 1.4 mmol | Substrate |

| Bromoketone (e.g., 6a-o) | 1.7 mmol | Electrophile |

| Triethylamine | 1.6 mmol | Base |

| THF | 20 mL | Solvent |

Steps :

-

Dissolve compound 5 in anhydrous THF.

-

Add bromoketone and TEA sequentially under nitrogen atmosphere.

-

Stir at room temperature for 24 hours.

-

Filter and concentrate under reduced pressure.

-

Purify via column chromatography (DCM/MeOH 9:1).

The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the bromoketone, displacing bromide and forming the butyrate ester.

Trifluoromethylation of Umbelliferone Precursors

The trifluoromethyl group in the starting material (5 ) is introduced through advanced trifluoromethylation techniques. Historical and modern approaches are summarized below:

Nucleophilic Trifluoromethylation with TMSCF₃

The Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF₃) enables efficient CF₃ group transfer under fluoride activation. For example:

Conditions :

This method is preferred for its compatibility with aromatic systems and minimal side reactions.

Critical Analysis of Methodologies

Yield Optimization Challenges

The primary route’s 78% yield reflects competing side reactions, such as:

-

Hydrolysis of bromoketones in protic solvents

-

Over-alkylation at the coumarin oxygen

Mitigation Strategies :

化学反応の分析

Types of Reactions

4-(Trifluoromethyl)umbelliferyl butyrate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. These enzymes cleave the ester bond, resulting in the release of 4-(Trifluoromethyl)umbelliferone and butyric acid .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using esterases or lipases in a buffered aqueous solution.

Reaction Conditions: Typically carried out at a pH of 8.0 and a temperature of 37°C.

Major Products

The major products formed from the hydrolysis of this compound are 4-(Trifluoromethyl)umbelliferone and butyric acid .

科学的研究の応用

Enzymatic Activity Detection

Fluorogenic Substrate for Esterases and Lipases:

4-(Trifluoromethyl)umbelliferyl butyrate is frequently employed as a fluorogenic substrate in assays designed to measure esterase and lipase activity. The compound releases a fluorescent product upon hydrolysis, which can be quantified using fluorescence spectrometry.

| Enzyme | Substrate | Detection Method | Reference |

|---|---|---|---|

| Esterases | This compound | Fluorescence Spectrometry | |

| Lipases | This compound | Fluorescence Spectrometry |

Clinical Microbiology Applications

Identification of Microbial Species:

The compound has been utilized in clinical microbiology for the rapid identification of specific bacterial strains. For example, it has been used to distinguish Branhamella catarrhalis from Neisseria species based on their enzymatic activity towards butyrate esterase.

- Case Study: A study demonstrated that all tested strains of Branhamella catarrhalis produced a positive fluorescence reaction when exposed to this compound, enabling quick identification within five minutes .

Research in Gastrointestinal Health

Role of Butyrate in Gut Health:

While this compound itself is not directly involved in gut health, its parent compound, butyrate, has significant implications. Butyrate is known to enhance the intestinal mucosal immune barrier and modulate systemic immune responses. Research indicates that butyrate-producing bacteria could be therapeutically beneficial in managing conditions like inflammatory bowel disease (IBD) and obesity-related disorders .

- Mechanism: Butyrate acts by regulating gene expression related to inflammation and apoptosis in host cells, thus playing a crucial role in maintaining gut health.

The potential for further applications of this compound exists in several areas:

- Drug Development: Investigating its role as a substrate for drug-metabolizing enzymes could provide insights into pharmacokinetics.

- Environmental Monitoring: Utilizing this compound in assays to detect esterase activity in environmental samples could aid in assessing soil health or contamination levels.

作用機序

The mechanism of action of 4-(Trifluoromethyl)umbelliferyl butyrate involves its hydrolysis by esterases or lipases. Upon enzymatic cleavage, the compound releases 4-(Trifluoromethyl)umbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of esterases and lipases, where the hydrolysis reaction occurs .

類似化合物との比較

Comparison with Structural Analogs

The following table summarizes key properties and applications of 4-(trifluoromethyl)umbelliferyl butyrate and its analogs based on available evidence:

Key Observations:

Structural Influence on Enzyme Specificity: The acyl chain length (e.g., butyrate vs. heptanoate) determines substrate preference for lipases. Longer chains (e.g., heptanoate in 4-MUH) mimic natural lipid substrates, enhancing specificity for lipases like FplA . 4-MUB is a standard substrate for monoglyceride lipase (MGL), with catalytic efficiency (kcat/KM) of 1.2 × 10⁵ M⁻¹s⁻¹, comparable to wild-type and mutant MGL enzymes .

Fluorogenic Performance :

- All methylumbelliferyl analogs share similar fluorescence profiles (λex/λem ~315–325/450 nm). The trifluoromethyl group in 4-(trifluoromethyl)umbelliferyl derivatives may shift λex/λem slightly due to increased electron-withdrawing effects .

Solubility Limitations :

- Hydrophobic substrates like umbelliferyl arachidonate (C20:4 acyl chain) face solubility constraints, preventing accurate KM determination . This suggests that this compound, with a shorter butyrate chain, may offer improved solubility over longer-chain analogs.

Trifluoromethyl vs. Methyl Substitution :

- The -CF₃ group in 4-(trifluoromethyl)umbelliferyl phosphate enhances stability and enzyme binding affinity compared to methyl-substituted analogs, as seen in phosphatase assays . This effect may extrapolate to butyrate esters, though experimental validation is lacking.

生物活性

4-(Trifluoromethyl)umbelliferyl butyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and an umbelliferone moiety, which contribute to its unique chemical properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable modification in drug design.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized that the compound exerts its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation, thereby exerting analgesic and anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics exhibit antimicrobial properties against multidrug-resistant strains. For instance, studies have reported that trifluoromethyl-substituted compounds demonstrate significant activity against Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial potential |

| Fluoro-substituted salicylanilide | 0.031 - 0.062 | Excellent against MRSA |

Anti-inflammatory Effects

Butyrate, a short-chain fatty acid closely related to the structure of this compound, has been extensively studied for its anti-inflammatory properties. Clinical studies have shown that butyrate can reduce inflammation in ulcerative colitis patients by modulating immune responses and enhancing epithelial barrier function . The potential of this compound as an anti-inflammatory agent warrants further investigation.

Case Studies

- Ulcerative Colitis Treatment : A case study involving butyrate therapy highlighted its effectiveness in reducing symptoms and improving quality of life for patients resistant to conventional treatments. Patients receiving butyrate showed significant reductions in bowel movement frequency and inflammatory markers .

- Antimicrobial Efficacy : In vitro studies have demonstrated that compounds similar to this compound possess potent antimicrobial activity against resistant strains of bacteria, suggesting that this compound may also exhibit similar properties when further studied .

Research Findings

Recent studies have focused on the synthesis and evaluation of various trifluoromethyl-substituted compounds for their biological activities. The findings suggest that modifications in the chemical structure can lead to enhanced activity against specific pathogens while maintaining low cytotoxicity to human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。